molecular formula C25H25N3O4 B11454343 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11454343
M. Wt: 431.5 g/mol
InChI Key: OXKIROHXWJQSHJ-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a trimethoxybenzamide structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The phenylethyl group is introduced via alkylation reactions, and the trimethoxybenzamide moiety is incorporated through amide bond formation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenylethyl and trimethoxybenzamide groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide is unique due to its combination of benzimidazole, phenylethyl, and trimethoxybenzamide structures. Similar compounds include:

These compounds share structural similarities but differ in their specific pharmacological activities and applications.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25N3O4/c1-30-21-14-17(15-22(31-2)23(21)32-3)25(29)28-20(13-16-9-5-4-6-10-16)24-26-18-11-7-8-12-19(18)27-24/h4-12,14-15,20H,13H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

OXKIROHXWJQSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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